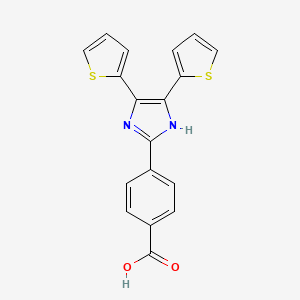

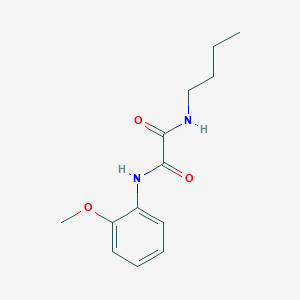

4-(4,5-di-2-thienyl-1H-imidazol-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4,5-di-2-thienyl-1H-imidazol-2-yl)benzoic acid, also known as DTNB, is a small molecule that has been widely used in scientific research. It belongs to the family of thiol-reactive compounds and has been used as a reagent to measure thiol concentrations in biological samples.

Wissenschaftliche Forschungsanwendungen

4-(4,5-di-2-thienyl-1H-imidazol-2-yl)benzoic acid has been widely used in scientific research as a reagent to measure thiol concentrations in biological samples. Thiol groups are present in many biomolecules such as proteins, enzymes, and antioxidants, and play important roles in various physiological processes. This compound reacts with thiol groups to form a yellow-colored product that can be quantified using spectrophotometry. This method is widely used to measure thiol concentrations in biological samples and has been applied in various fields such as biochemistry, pharmacology, and toxicology.

Wirkmechanismus

The mechanism of action of 4-(4,5-di-2-thienyl-1H-imidazol-2-yl)benzoic acid involves the reaction of the compound with thiol groups. This compound contains a disulfide bond that can be reduced by thiol groups to form a thiolate anion and a 5-thio-2-nitrobenzoic acid (TNB) anion. The TNB anion absorbs light at 412 nm, which can be measured using a spectrophotometer. The reaction between this compound and thiol groups is rapid and specific, making it a useful tool for measuring thiol concentrations in biological samples.

Biochemical and Physiological Effects:

This compound has no known biochemical or physiological effects on living organisms. It is a small molecule that reacts specifically with thiol groups and does not interact with other biomolecules. However, the measurement of thiol concentrations using this compound has important implications in various physiological processes such as oxidative stress, inflammation, and aging. Thiol groups play important roles in these processes, and their measurement using this compound can provide valuable information about the status of these processes in living organisms.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4,5-di-2-thienyl-1H-imidazol-2-yl)benzoic acid has several advantages as a reagent for measuring thiol concentrations in biological samples. It is a specific and rapid method that can be easily quantified using spectrophotometry. It is also a relatively inexpensive method that can be performed using standard laboratory equipment. However, there are also some limitations to the use of this compound. It is a colorimetric method that requires a spectrophotometer, which may not be available in all laboratories. It also requires careful handling and storage to prevent degradation of the compound.

Zukünftige Richtungen

There are several future directions for the use of 4-(4,5-di-2-thienyl-1H-imidazol-2-yl)benzoic acid in scientific research. One direction is the development of new methods for measuring thiol concentrations using this compound. For example, the use of this compound in combination with other reagents may improve the specificity and sensitivity of the method. Another direction is the application of this compound in new fields such as environmental toxicology and food science. Thiol groups play important roles in these fields, and the measurement of thiol concentrations using this compound may provide valuable information about the effects of environmental toxins and food additives on living organisms. Finally, the development of new derivatives of this compound may lead to the discovery of new compounds with improved properties for measuring thiol concentrations in biological samples.

Synthesemethoden

4-(4,5-di-2-thienyl-1H-imidazol-2-yl)benzoic acid can be synthesized using a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with 4,5-diaminoimidazole-2-carboxylic acid, followed by the reaction of the resulting intermediate with 4-bromobenzoic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Eigenschaften

IUPAC Name |

4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S2/c21-18(22)12-7-5-11(6-8-12)17-19-15(13-3-1-9-23-13)16(20-17)14-4-2-10-24-14/h1-10H,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZDEPHYTUELIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

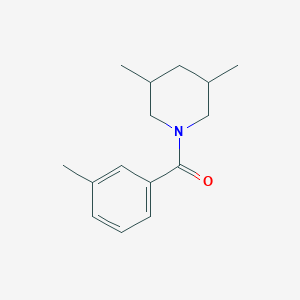

![4-{[(2,4-dimethylphenyl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5200250.png)

![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-1-butanamine](/img/structure/B5200255.png)

![N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5200270.png)

![N-{[(2-furylmethyl)thio]acetyl}glycine](/img/structure/B5200274.png)

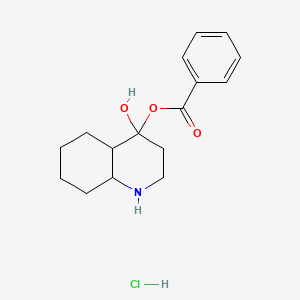

![[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5200302.png)

![3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride](/img/structure/B5200313.png)

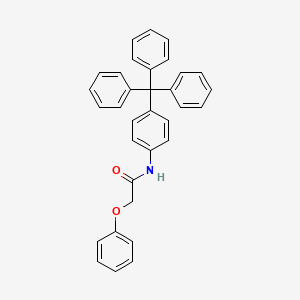

![[1-(2,3-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5200319.png)

![4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate](/img/structure/B5200329.png)

![2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}-4-methoxyphenol ethanedioate (salt)](/img/structure/B5200341.png)